molecular formula C15H18O2 B157341 Catalponol CAS No. 34168-56-4

Catalponol

Cat. No. B157341
CAS RN: 34168-56-4
M. Wt: 230.3 g/mol
InChI Key: BTQXIESSQVRLCV-RISCZKNCSA-N
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Description

Catalponol is a naturally occurring compound found in the bark of the Catalpa ovata tree, native to Eastern Asia. It is a polyphenol that belongs to the flavonoid family, and is characterized by its antioxidant and anti-inflammatory properties. As a result, it has been studied for its potential therapeutic benefits in various medical conditions.

Scientific Research Applications

Enhancing Dopamine Biosynthesis

Catalponol has been shown to enhance dopamine biosynthesis and protect against l-DOPA-induced cytotoxicity in PC12 cells. This compound increases intracellular levels of dopamine and tyrosine hydroxylase (TH) activity, suggesting its potential in dopamine-related therapies (Huang et al., 2009).

Antitermitic Properties

This compound is identified as a major component in the heartwood of southern catalpa, demonstrating significant resistance to termites. This suggests its application in natural pest control and wood preservation (McDaniel, 1992).

Treatment of Diabetes Mellitus

Research indicates that catalpol, a related compound to this compound, shows promising effects in the treatment of diabetes mellitus. Network pharmacology and molecular docking methods highlight its potential molecular mechanisms and therapeutic targets (Ouyang, 2021).

Biosynthesis and Structural Analysis

Studies on the absolute structure and biosynthesis of this compound have provided insights into its chemical properties and potential for various applications. Understanding its structure is crucial for exploring further medicinal and industrial uses (Inoue et al., 1980).

Neuroprotective and Anti-inflammatory Effects

Catalpol, closely related to this compound, demonstrates neuroprotective and anti-inflammatory effects in various studies. Its potential in treating neurodegenerative disorders and inflammation is being explored, offering promising avenues for therapeutic applications (Bhattamisra et al., 2019).

Anti-diabetic and Antioxidant Effects

Further studies on catalpol extracted from Rehmannia glutinosa indicate its anti-diabetic and antioxidant properties, potentially useful in managing diabetes and associated oxidative stress (Zhu et al., 2016).

Safety and Hazards

When handling Catalponol, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

(2R,4S)-4-hydroxy-2-(3-methylbut-2-enyl)-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-10(2)7-8-11-9-14(16)12-5-3-4-6-13(12)15(11)17/h3-7,11,14,16H,8-9H2,1-2H3/t11-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQXIESSQVRLCV-RISCZKNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1CC(C2=CC=CC=C2C1=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@@H]1C[C@@H](C2=CC=CC=C2C1=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187771
Record name Catalponol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34168-56-4
Record name Catalponol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034168564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Catalponol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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